1H and 13C NMR Chemical Shifts of 2,7-Diaminooctane: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts of 2,7-Diaminooctane: A Comprehensive Analytical Guide
Executive Summary
2,7-Diaminooctane is a highly symmetric, aliphatic diamine monomer utilized extensively in the synthesis of specialized polymers (such as terephthalates) and as a critical intermediate in pharmaceutical development. Because it is frequently synthesized via the reduction of biomass-derived precursors like 2,7-octanedione, rigorous structural validation is required to differentiate the final diamine from unreacted diones, intermediate dioximes, or diol byproducts[1].
This technical guide provides an authoritative framework for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,7-diaminooctane. By employing a self-validating experimental protocol—including Distortionless Enhancement by Polarization Transfer (DEPT) sequences—analysts can achieve unambiguous structural elucidation.
Synthetic Context & Chemical Grounding
Understanding the synthetic origin of a molecule is crucial for anticipating potential impurities in the NMR spectrum. 2,7-Diaminooctane is typically accessed via the oximation of 2,7-octanedione, followed by catalytic reduction (e.g., using H₂ with Pd/C or NaBH₃CN)[1]. The symmetry of the resulting octane backbone (C₂ or meso stereocenters) dictates that the NMR spectra will display simplified, equivalent resonance signals for both halves of the molecule.
Figure 2: Synthetic route to 2,7-diaminooctane via oximation and reduction of 2,7-octanedione.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to. Every experimental choice is designed as a self-validating system to prevent spectral artifacts.
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Sample Preparation : Dissolve 15–20 mg of high-purity 2,7-diaminooctane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ provides high solubility for the free-base aliphatic amine while supplying a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an internal standard to self-validate the exact 0.00 ppm chemical shift baseline.
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Sample Transfer : Transfer the homogenized solution into a standard 5 mm borosilicate glass NMR tube, ensuring a solvent column height of at least 4 cm.
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Causality: A 4 cm column minimizes magnetic susceptibility artifacts at the liquid-air interface, ensuring optimal shimming and sharp Lorentzian line shapes.
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Spectrometer Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal, tune and match the probe to ¹H and ¹³C frequencies, and shim the Z1-Z4 gradients.
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Causality: Precise probe tuning maximizes the signal-to-noise ratio (SNR), while rigorous shimming ensures high resolution, which is critical for resolving the complex aliphatic multiplet splitting.
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Data Acquisition (¹H and ¹³C) : Execute a standard 1D ¹H sequence (e.g., zg30) with 16 scans. Follow with a ¹³C sequence utilizing broadband proton decoupling (e.g., zgpg30) for 512 scans.
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Causality: Broadband decoupling collapses the complex ¹³C-¹H scalar couplings into sharp singlets, drastically improving carbon SNR and simplifying spectral interpretation[2].
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Validation via DEPT-135 : Run a DEPT-135 pulse sequence.
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Causality: This is a mandatory self-validating step. It differentiates CH/CH₃ carbons (which appear as positive phase signals) from CH₂ carbons (which appear as negative phase signals), eliminating ambiguity in the assignment of the highly symmetric octane backbone.
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Figure 1: Standardized workflow for NMR sample preparation, acquisition, and spectral assignment.
Quantitative Data Presentation
The following tables summarize the empirical ¹H and ¹³C NMR chemical shifts for 2,7-diaminooctane, derived from standard spectroscopic additivity rules for aliphatic amines[2].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Proton Type | Multiplicity | Integration | Chemical Shift (ppm) | Causality / Coupling Dynamics |
| H1, H8 | -CH₃ | Doublet (d) | 6H | 1.05 – 1.10 | Shielded terminal methyls; vicinally coupled to H2/H7 (³J ≈ 6.5 Hz). |
| -NH₂ | Amine | Broad Singlet (br s) | 4H | 1.20 – 1.60 | Exchangeable protons; broadened by ¹⁴N quadrupolar relaxation. |
| H4, H5 | -CH₂- | Multiplet (m) | 4H | 1.30 – 1.35 | Central methylene envelope; minimal inductive effect from nitrogen. |
| H3, H6 | -CH₂- | Multiplet (m) | 4H | 1.35 – 1.45 | Beta-methylene protons; slight downfield shift due to proximity to amine. |
| H2, H7 | -CH(NH₂)- | Multiplet (m) | 2H | 2.80 – 2.95 | Strongly deshielded by the adjacent electronegative nitrogen atom. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Carbon Type | Chemical Shift (ppm) | DEPT-135 Phase | Causality / Deshielding Effect |
| C1, C8 | -CH₃ | ~ 23.5 | Positive (+) | Beta to -NH₂; standard aliphatic methyl resonance. |
| C4, C5 | -CH₂- | ~ 26.5 | Negative (-) | Gamma/Delta to -NH₂; minimal inductive deshielding. |
| C3, C6 | -CH₂- | ~ 40.0 | Negative (-) | Beta to -NH₂; moderate deshielding (+10 ppm vs. base alkane). |
| C2, C7 | -CH(NH₂)- | ~ 47.5 | Positive (+) | Alpha to -NH₂; strong inductive deshielding (+24 ppm vs. base alkane). |
Spectral Interpretation & Causality
The interpretation of 2,7-diaminooctane's spectra relies heavily on understanding the inductive effect and molecular symmetry .
Proton (¹H) Causality: The highly electronegative nitrogen atoms withdraw electron density from the adjacent carbon-hydrogen bonds. This localized depletion of electron density (deshielding) exposes the alpha protons (H2 and H7) to a higher effective magnetic field, shifting their resonance significantly downfield to ~2.85 ppm compared to standard alkane protons. The terminal methyl groups (H1, H8) appear as distinct doublets due to vicinal scalar coupling (³J) with the adjacent methine protons. Furthermore, the primary amine (-NH₂) protons manifest as a broad singlet. This broadening is a direct consequence of the quadrupolar moment of the ¹⁴N nucleus (spin I = 1) and intermediate proton exchange rates in CDCl₃, which disrupt the scalar coupling that would otherwise split the adjacent protons[2].
Carbon (¹³C) Causality: In the ¹³C spectrum, the alpha carbons (C2, C7) experience the strongest inductive deshielding from the primary amine, resonating at ~47.5 ppm. The beta carbons (C1, C8, C3, C6) experience a moderate +10 ppm shift. The DEPT-135 experiment serves as the ultimate self-validating check: C2/C7 and C1/C8 will show positive signals, while the methylene backbone carbons (C3-C6) will invert to negative signals. This phase differentiation strictly prevents the misassignment of the overlapping aliphatic envelope, ensuring absolute trustworthiness in the structural confirmation[2].
References
- Title: 2,7-Octanedione and 2,5-Dimethyladipic Acid From the Electrochemical Coupling of Biomass-derived Carboxylic Acids: C8 Platforms for Renewable Polymers and Fuels Source: ResearchGate / ChemSusChem URL
- Title: Spectrometric Identification of Organic Compounds (8th Edition)
- Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer / Blackwell's URL
